molecular formula C15H16N4O B11849315 3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide CAS No. 827318-51-4

3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide

Cat. No.: B11849315
CAS No.: 827318-51-4
M. Wt: 268.31 g/mol
InChI Key: CDHCLSCFCOKEKB-UHFFFAOYSA-N
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Description

3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone . The final coupling step involves the reaction of the indole derivative with the pyrazole derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate signaling pathways by binding to receptors or enzymes involved in these pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-3-yl)-N-isopropyl-1H-pyrazole-4-carboxamide
  • 2-(1H-Indol-3-yl)ethan-1-ol
  • 3-(1H-Indol-5-yl)-1,2,4-oxidizable derivatives

Uniqueness

3-(1H-Indol-2-YL)-N-isopropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the indole and pyrazole rings, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

827318-51-4

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

5-(1H-indol-2-yl)-N-propan-2-yl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C15H16N4O/c1-9(2)17-15(20)11-8-16-19-14(11)13-7-10-5-3-4-6-12(10)18-13/h3-9,18H,1-2H3,(H,16,19)(H,17,20)

InChI Key

CDHCLSCFCOKEKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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